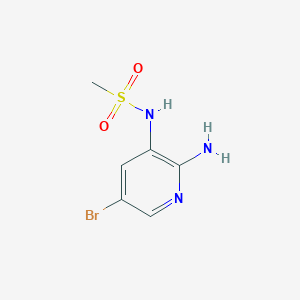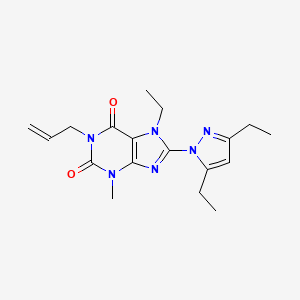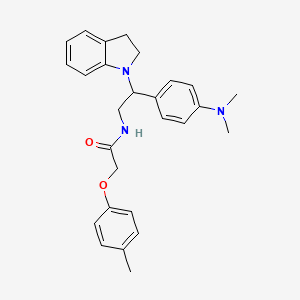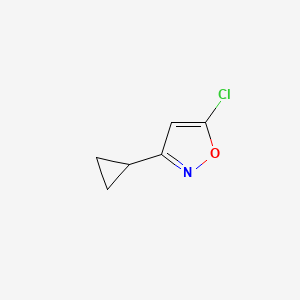
N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide
Descripción general
Descripción
N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide, also known as ABP-786, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicine and pharmacology.
Aplicaciones Científicas De Investigación
Bromination of Unsaturated Trifluoromethanesulfonamide Derivatives
- Research Insight : The bromination of trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide with molecular bromine forms a mixture of Z- and E-isomeric N-(2,3-dibromoprop-2-en-1-yl)trifluoromethanesulfonamides (Shainyan, Ushakova, & Danilevich, 2015).
Cross Coupling of 3-Bromopyridine and Sulfonamides
- Research Insight : N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides have been synthesized by reacting 3-bromopyridine with primary and secondary alkyl and aryl sulfonamides (Xiaojun Han, 2010).
Study of 5-Bromo-3-(Indan-1-yloxy)pyridin-2-amine
- Research Insight : The synthesis of the title compound, involving the reaction of indan-1-yl methanesulfonate with 2-amino-5-bromopyridin-3-ol, has been studied, revealing its crystal structure and hydrogen bonding properties (Cho-Schultz et al., 2011).
Metal Mediated Inhibition of Methionine Aminopeptidase
- Research Insight : Quinolinyl sulfonamides, including N-(quinolin-8-yl)methanesulfonamide, were identified as potent inhibitors of methionine aminopeptidase, showing different inhibitory potencies based on metal concentration (Huang et al., 2006).
Catalytic Asymmetric Alkylzinc Additions to Aldehydes
- Research Insight : N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide is a bidentate ligand for metal-mediated catalytic asymmetric synthesis, well-suited for alkylzinc additions to aliphatic aldehydes (Wipf & Wang, 2002).
Synthesis of (Indol-3-yl)methanesulfonamide
- Research Insight : Methods for the synthesis of (indol-3-yl)methanesulfonamide have been developed, using indoline or indoxyl compounds to switch off the reactivity of the indole nucleus in intermediates (Korolev et al., 2003).
Safety And Hazards
While specific safety and hazard information for N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is not available, 2-Amino-5-bromopyridine, a related compound, is known to be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2S/c1-13(11,12)10-5-2-4(7)3-9-6(5)8/h2-3,10H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMRZWSNLHWGHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide | |
CAS RN |
1257043-55-2 | |
| Record name | N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide](/img/structure/B2403802.png)
![N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2403803.png)
![1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one](/img/structure/B2403808.png)


![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid](/img/structure/B2403812.png)



![benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2403818.png)


